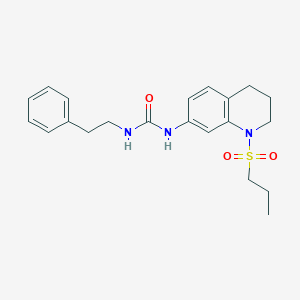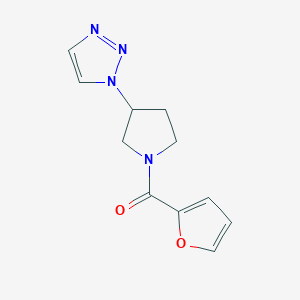
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-2-yl)methanone: is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a furan ring
Mechanism of Action
Target of Action
Compounds containing the 1,2,3-triazole ring system, such as this one, are known to exhibit a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities . They can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
The 1,2,3-triazole ring system can form hydrogen bonds, which is crucial for interaction with its targets . This interaction could lead to changes in the target’s function, thereby exerting the compound’s biological effects.
Biochemical Pathways
Compounds with a 1,2,3-triazole ring system are known to interact with various biochemical pathways due to their ability to form hydrogen bonds .
Pharmacokinetics
Compounds with a 1,2,3-triazole ring system are known to improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Compounds with a 1,2,3-triazole ring system are known to exhibit various biological activities, including antibacterial, antimalarial, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-2-yl)methanone typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions.
Incorporation of the Furan Ring: The furan ring can be attached through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to dihydrotriazoles.
Substitution: The compound can participate in various substitution reactions, especially at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furanones
Reduction: Dihydrotriazoles
Substitution: Various substituted pyrrolidines
Scientific Research Applications
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-2-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone
- (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzofuran-2-yl)methanone
Uniqueness
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-2-yl)methanone: is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds with different heterocycles. This can lead to differences in reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
furan-2-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c16-11(10-2-1-7-17-10)14-5-3-9(8-14)15-6-4-12-13-15/h1-2,4,6-7,9H,3,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLYDPSUMPXOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
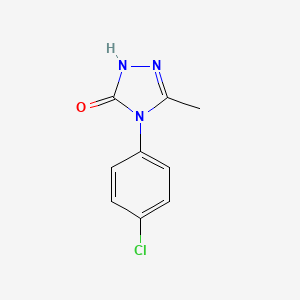
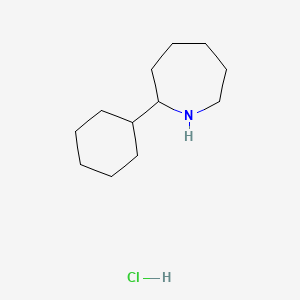
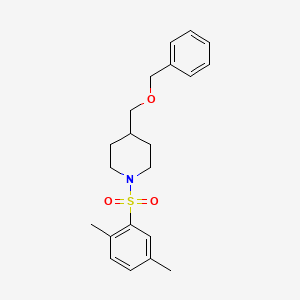
![4-[[4-(Trifluoromethyl)cyclohexyl]sulfamoyl]benzenesulfonyl fluoride](/img/structure/B3005485.png)
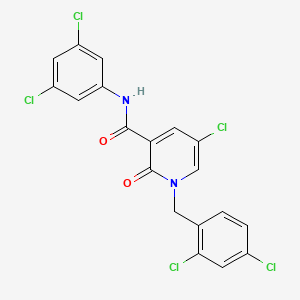
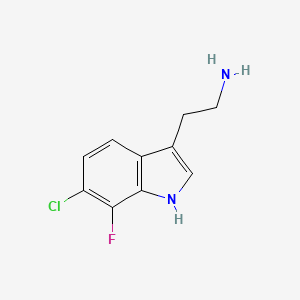
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide](/img/structure/B3005488.png)
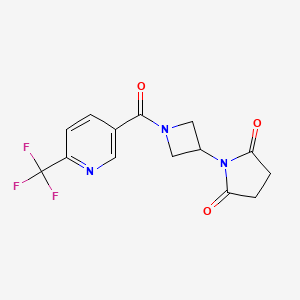
![5-(7-fluoroquinazolin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B3005492.png)
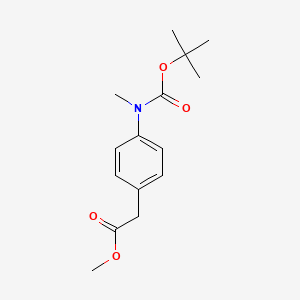
![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3005495.png)
![7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B3005496.png)
